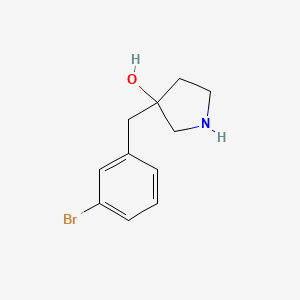

3-(3-Bromobenzyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

3-[(3-bromophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11/h1-3,6,13-14H,4-5,7-8H2 |

InChI Key |

MVUIBMWVCDGFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 3 Bromobenzyl Pyrrolidin 3 Ol

Retrosynthetic Analysis for the 3-(3-Bromobenzyl)pyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections would be at the C3-benzyl bond and the bonds forming the pyrrolidine (B122466) ring.

A logical retrosynthetic approach would involve disconnecting the benzyl (B1604629) group to give 3-pyrrolidinone (B1296849) and a suitable 3-bromobenzyl organometallic reagent, such as a Grignard or organolithium reagent. The 3-pyrrolidinone itself can be envisioned as arising from various precursors, including the cyclization of a linear amino ketone or through transformations of more readily available starting materials like glutamic acid or other amino acid derivatives. nih.gov Another strategy could involve the construction of the pyrrolidine ring with the benzyl group already in place. researchgate.net

Development of Novel Synthetic Routes to this compound

The synthesis of pyrrolidine derivatives can be broadly categorized into methods that start with a pre-existing pyrrolidine ring and those that construct the ring from acyclic precursors. mdpi.comnih.gov

For this compound, a common approach involves the addition of a 3-bromobenzylmagnesium bromide (a Grignard reagent) to a protected 3-pyrrolidinone. The protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and is typically an N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) group. The subsequent deprotection yields the desired product.

Alternative routes could involve the use of other organometallic reagents or Reformatsky-type reactions. The Pictet-Spengler reaction, followed by oxidative ring contraction, is another, albeit more complex, strategy for constructing the pyrrolidine skeleton. nih.gov

Stereoselective Synthesis Strategies for Enantiomeric Purity

Achieving enantiomeric purity is often critical for the biological activity of chiral molecules like this compound. nih.gov Stereoselective synthesis can be achieved in several ways:

Use of Chiral Starting Materials: Starting with an enantiomerically pure precursor, such as (R)- or (S)-3-hydroxypyrrolidine, and introducing the 3-bromobenzyl group is a viable strategy. sigmaaldrich.comsigmaaldrich.com

Asymmetric Catalysis: The use of chiral catalysts in the key bond-forming reactions can induce stereoselectivity. For instance, a chiral ligand could be used in the addition of the organometallic reagent to 3-pyrrolidinone.

Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrrolidine nitrogen can direct the stereochemical outcome of the reaction. The auxiliary is then removed in a later step.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A notable method for synthesizing densely substituted pyrrolidines with high stereocontrol is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. chemistryviews.org This approach can generate up to four stereogenic centers in a single step with good to excellent diastereoselectivity. chemistryviews.org

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. jddhs.comnih.gov In the context of synthesizing this compound, several green approaches can be considered:

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can reduce the need for stoichiometric reagents and simplify product purification. nih.gov For example, metal-catalyzed cross-coupling reactions could be employed to form the C3-benzyl bond.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. jddhs.com Reactions in a mixture of ethanol (B145695) and water have been shown to be effective for the synthesis of some pyrrolidine derivatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. jddhs.com

Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound, the use of renewable starting materials is a broader goal of green chemistry. jddhs.com

Optimization of Reaction Conditions for Efficient this compound Preparation

The efficiency of a chemical synthesis is highly dependent on the reaction conditions. For the preparation of this compound, several parameters can be optimized to maximize the yield and purity of the product. researchgate.netresearchgate.net

| Parameter | Description |

| Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. For Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. |

| Temperature | Many reactions require precise temperature control to prevent side reactions or decomposition of products. Grignard additions are often performed at low temperatures. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time. researchgate.net |

| Catalyst | If a catalyst is used, its loading, type, and the choice of ligands can all be optimized. |

| Work-up Procedure | The method used to isolate and purify the product, such as extraction, crystallization, or chromatography, can have a significant impact on the final yield and purity. |

Microwave-assisted synthesis is a modern technique that can often reduce reaction times and improve yields. researchgate.net

Post-Synthetic Modifications and Derivatization Strategies for this compound Analogues

The this compound scaffold provides several sites for post-synthetic modification, allowing for the creation of a library of analogues with diverse properties. nih.govresearchgate.net

The primary sites for derivatization are the pyrrolidine nitrogen, the hydroxyl group at the 3-position, and the bromine atom on the phenyl ring.

Functionalization at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a versatile handle for introducing a wide range of functional groups. Common reactions include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce various alkyl or substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or other cross-coupling reactions can be used to introduce aryl or heteroaryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted pyrrolidines.

These modifications can significantly alter the physicochemical properties of the molecule, such as its polarity, basicity, and steric bulk, which can in turn influence its biological activity.

Chemical Transformations of the Hydroxyl Group

The tertiary alcohol of this compound is a key functional group that can undergo various chemical transformations to introduce a range of substituents, thereby modulating the compound's physicochemical properties. Common reactions include etherification and esterification.

While specific literature detailing the etherification of this compound is not abundant, the general principles of ether synthesis can be applied. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a standard approach. The choice of base and solvent is critical to avoid competing elimination reactions.

Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by acids or proceed under basic conditions. Such transformations are fundamental in creating prodrugs or modifying the lipophilicity of the parent molecule.

Reactivity and Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are pivotal for elaborating the molecular structure and are widely employed in the synthesis of pharmaceutical candidates. nrochemistry.comwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. wikipedia.orglibretexts.org

The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands designed to enhance catalytic activity. libretexts.org A variety of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are used to facilitate the transmetalation step. wikipedia.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. nrochemistry.comwikipedia.orglibretexts.org This transformation is of great significance in medicinal chemistry for the synthesis of arylamine derivatives. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which can range from simple tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands like XPhos and RuPhos. libretexts.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. libretexts.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 |

These advanced chemical transformations highlight the utility of this compound as a versatile intermediate in the synthesis of complex molecules. The ability to selectively functionalize both the hydroxyl group and the bromophenyl moiety allows for the systematic exploration of chemical space and the generation of diverse compound libraries for various research applications.

Advanced Structural Elucidation and Conformational Analysis of 3 3 Bromobenzyl Pyrrolidin 3 Ol

High-Resolution Spectroscopic Characterization of 3-(3-Bromobenzyl)pyrrolidin-3-ol

High-resolution spectroscopy is fundamental to confirming the chemical identity and detailing the structural framework of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry collectively provide a complete picture of the molecule's connectivity and composition.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Assignment

While specific experimental spectra for this compound are not widely published, the expected NMR data can be predicted based on the analysis of its constituent fragments: the 3-bromobenzyl group and the pyrrolidin-3-ol core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group, typically in the range of δ 7.0-7.5 ppm. The benzylic protons (Ar-CH₂) would likely appear as a singlet around δ 2.8-3.0 ppm. The pyrrolidine (B122466) ring protons would present more complex splitting patterns in the δ 1.5-3.5 ppm region due to diastereotopicity and spin-spin coupling. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 11 carbon atoms. The aromatic carbons would generate signals between δ 120-145 ppm, with the carbon attached to the bromine atom (C-Br) showing a characteristic shift. The benzylic carbon (Ar-CH₂) would be expected around δ 40-50 ppm. The quaternary carbon C3 of the pyrrolidine ring, bonded to both the hydroxyl and benzyl (B1604629) groups, would appear in the δ 70-80 ppm range. The other pyrrolidine carbons (C2, C4, C5) would be found further upfield, typically between δ 25-60 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the benzyl and pyrrolidine moieties.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and actual experimental data may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrrolidine-NH | Variable (e.g., 1.5-3.0) | - | Broad singlet, solvent dependent |

| Pyrrolidine-C2/C5-H | ~2.8-3.5 | ~50-60 | Methylene protons adjacent to N |

| Pyrrolidine-C3 | - | ~70-80 | Quaternary carbon with -OH and benzyl group |

| Pyrrolidine-C3-OH | Variable (e.g., 2.0-4.0) | - | Broad singlet, solvent dependent |

| Pyrrolidine-C4-H | ~1.8-2.2 | ~35-45 | Methylene protons |

| Benzylic-CH₂ | ~2.9 | ~45-50 | Singlet or AB quartet depending on chirality |

| Aromatic C-H (ortho, para to CH₂) | ~7.2-7.5 | ~125-131 | Complex multiplets |

| Aromatic C-H (ortho to Br) | ~7.1-7.4 | ~128-132 | Complex multiplets |

| Aromatic C-Br | - | ~122 | Characteristic shift for C-Br |

| Aromatic C-ipso (to CH₂) | - | ~140-143 | Quaternary aromatic carbon |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the tertiary alcohol. The N-H stretching of the secondary amine in the pyrrolidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and benzyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration of the pyrrolidine ring would be observed in the 1020-1250 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. Finally, a moderate to strong band in the lower frequency region, typically 500-700 cm⁻¹, would be indicative of the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be particularly strong, offering details on the substitution pattern. The C-Br stretch would also be a prominent feature in the Raman spectrum.

Interactive Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200-3600 | Broad, Medium-Strong |

| N-H (Amine) | Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1450-1600 | Variable |

| C-N (Amine) | Stretch | 1020-1250 | Medium |

| C-O (Alcohol) | Stretch | 1050-1150 | Strong |

| C-Br | Stretch | 500-700 | Medium-Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula, C₁₁H₁₄BrNO, by providing a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) would induce fragmentation, providing structural information. Key fragmentation pathways would likely include:

Loss of a water molecule (-18 Da) from the tertiary alcohol.

Alpha-cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring.

Cleavage of the benzyl group , leading to a prominent peak corresponding to the bromobenzyl cation ([C₇H₆Br]⁺, m/z 169/171) or the remaining pyrrolidinol fragment.

Fragmentation of the pyrrolidine ring itself, which can undergo ring contraction. nih.gov

Chiroptical Properties and Stereochemical Characterization of this compound Enantiomers

The C3 carbon of the pyrrolidine ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(3-Bromobenzyl)pyrrolidin-3-ol. The synthesis of this compound from achiral precursors would result in a racemic mixture.

Characterization of the individual enantiomers would require chiral separation, for instance by chiral High-Performance Liquid Chromatography (HPLC). The chiroptical properties of the separated enantiomers would then be analyzed using techniques like polarimetry to measure the specific rotation ([α]D) and Circular Dichroism (CD) spectroscopy to study their differential absorption of circularly polarized light. The enantiomers would exhibit equal and opposite specific rotations and mirror-image CD spectra. While specific data for this compound is not available, the characterization of chiral precursors like (S)-pyrrolidin-3-ol is well-established. nih.govbldpharm.com

X-ray Crystallography of this compound and its Co-crystals/Derivatives

The definitive three-dimensional structure of this compound in the solid state can only be determined by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

Solid-State Conformational Analysis and Polymorphism

An X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features of interest include the pucker of the five-membered pyrrolidine ring (which typically adopts an envelope or twist conformation) and the orientation of the 3-bromobenzyl and hydroxyl substituents relative to the ring.

Furthermore, intermolecular interactions such as hydrogen bonding (involving the -OH and -NH groups) and halogen bonding (involving the bromine atom) would be elucidated. These interactions dictate the crystal packing arrangement. It is also possible that the compound could exhibit polymorphism, where it crystallizes into different solid-state forms with distinct physical properties, an important consideration in materials science and pharmaceutical development. sigmaaldrich.com Although no specific crystal structure for the title compound has been reported, analysis of related structures provides insight into the types of interactions that may be observed. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed crystallographic study would reveal the precise geometry of these interactions. For instance, the hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. This could lead to the formation of robust O-H···N hydrogen bonds, which are a common and strong interaction in the crystal structures of amino alcohols. Such interactions can organize the molecules into well-defined chains, sheets, or more complex three-dimensional networks.

Furthermore, the bromine atom on the benzyl group introduces the possibility of halogen bonding. Halogen bonds (C-Br···X, where X is a nucleophilic atom like oxygen or nitrogen) are a type of directional, non-covalent interaction that has gained increasing recognition for its role in crystal engineering. The electrophilic region on the bromine atom, known as the σ-hole, can interact favorably with electron-rich atoms in neighboring molecules. The geometry and strength of these halogen bonds would be a critical factor in determining the crystal packing.

The aromatic ring of the bromobenzyl group also provides a platform for various π-interactions. These can include π-π stacking interactions between adjacent aromatic rings, as well as C-H···π interactions, where a C-H bond from a pyrrolidine or benzyl group points towards the face of an aromatic ring. These weaker, yet cumulatively significant, interactions would further stabilize the crystal structure.

Interactive Data Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

| Hydrogen Bond | O-H | N | ||

| Hydrogen Bond | N-H | O | ||

| Halogen Bond | C-Br | O | ||

| Halogen Bond | C-Br | N | ||

| C-H···π | C-H | π-system (Aromatic Ring) | ||

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that could be present. Actual values would need to be determined through experimental X-ray crystallographic analysis.

A thorough investigation of the crystal structure of this compound would provide invaluable insights into its solid-state behavior and physicochemical properties. The identification and characterization of the key intermolecular interactions and packing motifs are fundamental to understanding its stability, solubility, and ultimately, its potential applications.

Computational and Theoretical Chemistry Investigations of 3 3 Bromobenzyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(3-Bromobenzyl)pyrrolidin-3-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the geometries of molecules and the relative energies of their different spatial arrangements, known as conformational isomers. dntb.gov.uaresearchgate.net For this compound, conformational flexibility arises primarily from two sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the single bond connecting the benzyl (B1604629) group to the pyrrolidine ring.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform a potential energy surface scan. pnrjournal.comdergipark.org.tr This process involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step to identify low-energy, stable conformers. The various puckering envelopes of the pyrrolidine ring (e.g., twist and envelope forms) would also be considered. The results of such an analysis would reveal the most probable shapes the molecule adopts at equilibrium and the energy barriers required to transition between them. Steric hindrance between the bulky bromobenzyl group and the pyrrolidine ring substituents would be a key factor in determining the most stable conformer.

Below is a representative data table illustrating the hypothetical results from a DFT conformational analysis.

| Conformer | Dihedral Angle (Ring-CH₂-C-N) | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | ~175° (anti-periplanar) | C2-endo | 0.00 | 75.8 |

| 2 | ~65° (gauche) | C3-exo | 1.85 | 15.2 |

| 3 | ~-70° (gauche) | C2-endo | 2.10 | 9.0 |

Note: Data are hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.compearson.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen and oxygen atoms of the pyrrolidinol ring. The LUMO is likely distributed across the bromobenzyl ring, influenced by the electron-withdrawing nature of the bromine atom and the antibonding π* orbitals of the aromatic system.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -9.25 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (E_LUMO) | - | -0.88 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 8.37 | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 5.065 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 4.185 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.119 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.06 | Measures the propensity of the species to accept electrons. |

Note: Data are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Behavior of this compound in Solution

While quantum calculations provide insight into static, low-energy states, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time in a realistic environment, such as in a solvent. mdpi.comnih.gov An MD simulation would model the motion of this compound, typically in a box of water molecules, by solving Newton's equations of motion for every atom in the system.

Such simulations, often run for nanoseconds or longer, can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations identified by DFT.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl (-OH) and amine (-NH) groups and surrounding water molecules.

For this compound, an MD simulation would likely show significant rotational freedom of the benzyl group, while the pyrrolidine ring would exhibit more constrained puckering motions. The hydroxyl and amine groups would be key sites for forming a stable hydration shell, influencing the molecule's solubility and orientation at interfaces.

Reactivity, Reaction Mechanisms, and Degradation Pathways of 3 3 Bromobenzyl Pyrrolidin 3 Ol

Investigation of Intrinsic Functional Group Reactivity within 3-(3-Bromobenzyl)pyrrolidin-3-ol

The chemical character of this compound is defined by the distinct reactivity of its three primary functional groups: the pyrrolidine (B122466) nitrogen, the tertiary hydroxyl group, and the aromatic bromine substituent.

Reactivity of the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring is a key site of reactivity, functioning as both a nucleophile and a base. Its lone pair of electrons readily participates in a variety of chemical transformations.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. It can also be acylated by reaction with acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are fundamental in modifying the steric and electronic properties of the pyrrolidine moiety.

Table 1: Representative Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyrrolidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acylpyrrolidine (Amide) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Substituted pyrrolidine |

The basicity of the nitrogen allows for the formation of ammonium (B1175870) salts upon treatment with acids. This property is often exploited in purification and handling of pyrrolidine-containing compounds.

Transformations and Derivatizations of the Hydroxyl Group

The tertiary hydroxyl group at the 3-position of the pyrrolidine ring is a versatile functional handle for further molecular elaboration. While sterically hindered to some extent by the adjacent benzyl (B1604629) and pyrrolidine ring substituents, it can still undergo a range of typical alcohol reactions.

O-Alkylation and O-Acylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis, typically by deprotonation with a strong base followed by reaction with an alkyl halide. Acylation to form esters can be achieved using acylating agents, often in the presence of a base catalyst.

Dehydration: Under acidic conditions, the tertiary alcohol can undergo dehydration to form an alkene, likely leading to a mixture of endocyclic and exocyclic double bond isomers within the pyrrolidine ring system.

Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Forced oxidation would likely lead to degradation of the molecule.

Table 2: Potential Transformations of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | NaH, Alkyl halide | Ether |

| O-Acylation | Acyl chloride, Pyridine | Ester |

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the phenyl ring is a key feature that opens up a vast array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of a wide variety of substituents at the meta-position of the benzyl group.

Cross-Coupling Reactions: The bromo-substituent can readily participate in well-established cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

Lithiation and Grignard Formation: The bromine atom can be exchanged with a lithium atom using an organolithium reagent at low temperatures, or it can be used to form a Grignard reagent by reacting with magnesium metal. These organometallic intermediates can then be reacted with various electrophiles.

Table 3: Representative Reactions of the Aromatic Bromine

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Feature |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst, Base | Biaryl or Alkyl-aryl |

| Heck Coupling | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-alkyne |

Mechanistic Studies of this compound Formation and Intermediates

While specific mechanistic studies for the formation of this compound are not extensively documented, a plausible and common synthetic route involves the addition of a Grignard reagent to a pyrrolidin-3-one precursor.

A likely synthetic pathway commences with a protected pyrrolidin-3-one. The key step is the nucleophilic addition of a 3-bromobenzylmagnesium bromide Grignard reagent to the ketone carbonyl group of the pyrrolidin-3-one.

Proposed Synthetic Mechanism:

Grignard Reagent Formation: 3-Bromobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 3-bromobenzylmagnesium bromide.

Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of an N-protected pyrrolidin-3-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

Intermediate Formation: This addition results in the formation of a magnesium alkoxide intermediate.

Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride solution). This protonates the alkoxide to yield the tertiary alcohol, this compound, after removal of the nitrogen protecting group if necessary.

The intermediates in this process are the Grignard reagent itself and the magnesium alkoxide formed after the nucleophilic addition. The choice of the nitrogen protecting group on the pyrrolidin-3-one is crucial to prevent side reactions and to be easily removable in a final step.

Exploration of Photochemical and Thermal Degradation Pathways of this compound

The degradation of this compound under photochemical and thermal conditions is anticipated to involve reactions characteristic of its constituent functional groups.

Photochemical Degradation: A primary photochemical pathway would likely involve the homolytic cleavage of the carbon-bromine bond upon absorption of UV light. This would generate an aryl radical and a bromine radical. The highly reactive aryl radical could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or polymerization. Photochemical reactions involving the pyrrolidine ring or the hydroxyl group are also possible but are generally considered less probable than the C-Br bond cleavage. rsc.org

Thermal Degradation: At elevated temperatures, several degradation pathways can be envisioned. Dehydration of the tertiary alcohol to form an alkene is a likely thermal reaction, which would be catalyzed by any acidic impurities. Furthermore, at sufficiently high temperatures, cleavage of the C-N bonds within the pyrrolidine ring could occur, leading to ring-opening and fragmentation. The C-Br bond is also susceptible to thermal cleavage, although typically at higher temperatures than required for dehydration.

Stability Studies of this compound under Various Chemical and Environmental Conditions

The stability of this compound is influenced by its chemical environment.

pH Stability: The compound is expected to be relatively stable in neutral and basic conditions. However, under strongly acidic conditions, the tertiary alcohol is susceptible to dehydration. The pyrrolidine nitrogen will be protonated in acidic media, forming the corresponding ammonium salt, which may alter its physical properties such as solubility.

Oxidative and Reductive Stability: The molecule is sensitive to strong oxidizing and reducing agents. Strong oxidants could potentially lead to degradation of the pyrrolidine ring. Strong reducing agents, on the other hand, could lead to the hydrogenolysis of the C-Br bond, replacing the bromine atom with a hydrogen atom. Catalytic hydrogenation (e.g., with H₂/Pd-C) would likely reduce the aromatic ring and cleave the C-Br bond.

Table 4: Predicted Stability Profile of this compound

| Condition | Potential Reaction/Instability |

|---|---|

| Strong Acid | Dehydration of tertiary alcohol, Protonation of amine |

| Strong Base | Generally stable, deprotonation of alcohol possible |

| Oxidizing Agents | Degradation of the pyrrolidine ring |

| Reducing Agents | Hydrogenolysis of the C-Br bond |

| UV Light | Cleavage of the C-Br bond |

For long-term storage, it is advisable to keep the compound in a cool, dark place, under an inert atmosphere to minimize degradation from light, heat, and atmospheric oxygen.

Exploration of Biochemical Interactions and Biological Target Engagement by 3 3 Bromobenzyl Pyrrolidin 3 Ol Non Clinical Focus

Strategies for Identifying Molecular Targets of 3-(3-Bromobenzyl)pyrrolidin-3-ol

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive small molecule like this compound. Various strategies can be employed to deconvolute the specific proteins or other macromolecules with which the compound interacts to elicit a biological response. These approaches can be broadly categorized into chemical proteomics and the use of affinity-based probes.

Development of Affinity-Based Probes

The design and synthesis of effective affinity-based probes are crucial for the success of probe-facilitated target identification methods. An ideal probe should retain the biological activity and binding affinity of the parent molecule. mdpi.com The probe typically consists of three key components: the parent small molecule (the recognition element), a linker, and a reporter tag.

Recognition Element: This is the this compound molecule itself, which is responsible for binding to the target protein.

Linker: The linker connects the recognition element to the reporter tag. Its length and chemical nature are important considerations to ensure that the tag does not sterically hinder the interaction between the small molecule and its target.

Reporter Tag: The reporter tag facilitates the detection and enrichment of the probe-target complex. Common tags include biotin for affinity purification with streptavidin, and fluorophores or radioisotopes for direct detection. nih.gov Click chemistry handles, such as alkynes or azides, are also frequently used, allowing for the attachment of a reporter tag after the probe has bound to its target. researchgate.net

The development of an affinity-based probe for this compound would involve synthetic chemistry to introduce a suitable linker and reporter tag at a position on the molecule that is not critical for its biological activity. This often requires knowledge of the structure-activity relationship (SAR) of the compound.

In Vitro Biochemical Assays for this compound Activity Profiling

Once potential molecular targets of this compound have been identified, in vitro biochemical assays are essential to validate these interactions and to characterize the compound's activity profile. These assays provide quantitative data on the binding affinity and functional effects of the compound on purified proteins or in simplified biological systems.

Enzyme Binding and Inhibition Kinetics Studies

If the identified target of this compound is an enzyme, a variety of kinetic studies can be performed to characterize the interaction. These studies can determine whether the compound acts as an inhibitor or an activator, and can elucidate the mechanism of its action.

Enzyme Inhibition Assays:

The first step is typically to determine if the compound inhibits the enzyme's activity. This is done by measuring the rate of the enzymatic reaction in the presence and absence of the compound. A common method is to use a chromogenic or fluorogenic substrate that produces a detectable signal upon conversion by the enzyme. The concentration of the compound that reduces the enzyme activity by 50% is known as the IC50 value.

Kinetic Mechanism of Inhibition:

To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) or by fitting the data to the Michaelis-Menten equation. khanacademy.org This analysis can distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) remains unchanged. khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding reduces the catalytic activity of the enzyme but does not affect substrate binding. Here, the Vmax decreases, but the Km remains the same. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition leads to a decrease in both Vmax and Km. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

The inhibition constant (Ki) is a measure of the inhibitor's potency and represents the concentration of inhibitor required to produce half-maximum inhibition.

Receptor Ligand Binding Studies

If the target of this compound is a receptor, ligand binding assays are used to measure the affinity of the compound for the receptor. These assays are fundamental in pharmacology and drug discovery. nih.gov

Radioligand Binding Assays:

A classic and highly sensitive method is the radioligand binding assay. In this technique, a radiolabeled version of a known ligand for the receptor (the radioligand) is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then measured. To determine the affinity of this compound, a competition binding experiment is performed. The radioligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) of the test compound can be calculated.

Non-radioactive Binding Assays:

Due to the safety and disposal concerns associated with radioactivity, several non-radioactive methods have been developed. These include:

Fluorescence Polarization (FP): This technique uses a fluorescently labeled ligand. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound can displace the fluorescent ligand, causing a decrease in polarization.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. The receptor is immobilized on the chip, and a solution containing the test compound is flowed over the surface. The binding of the compound to the receptor causes a change in the refractive index, which is detected in real-time. This allows for the determination of both the on-rate (kon) and off-rate (koff) of the interaction, from which the dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Cellular Response Profiling of this compound in Academic Model Systems

To understand the biological consequences of this compound engaging its molecular target(s), it is essential to study its effects in relevant cellular model systems. Cellular response profiling can provide insights into the compound's mechanism of action, identify affected signaling pathways, and reveal potential therapeutic applications.

Phenotypic Screening in Cancer Cell Lines:

One common approach is to screen the compound against a panel of cancer cell lines to assess its anti-proliferative or cytotoxic effects. For example, a study on structurally similar 1-benzylpyrrolidin-3-ol analogues investigated their cytotoxic propensity towards a panel of human cancer cell lines, including those derived from solid tumors and leukemia. monash.edu The results showed that some of these compounds exhibited selective cytotoxicity towards specific cancer cell lines, such as HL-60 (human promyelocytic leukemia cells), while having a milder effect on non-cancerous cell lines. monash.edu This suggests a selective mechanism of action.

Investigation of Apoptosis Induction:

If a compound induces cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Assays to measure apoptosis include:

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorogenic substrates. An increase in caspase activity in cells treated with the compound is an indicator of apoptosis induction. monash.edu

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Analysis of Apoptosis-Related Proteins: The expression levels of proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins, can be analyzed by Western blotting.

Molecular Docking and Simulation:

In conjunction with experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the interaction between a small molecule and its target protein at the atomic level. Molecular docking can predict the preferred binding mode of the compound in the active or allosteric site of the protein. MD simulations can then be used to assess the stability of the predicted binding pose over time. For instance, in a study of 1-benzylpyrrolidin-3-ol analogues, molecular docking and MD simulations were used to investigate the interaction with caspase-3, a key apoptotic enzyme. monash.edu The results indicated that the lead compounds formed stable complexes with caspase-3, supporting the experimental findings that they induce apoptosis. monash.edu

By combining these various in vitro and cellular assays, a comprehensive profile of the biochemical interactions and biological target engagement of this compound can be established, providing a solid foundation for further preclinical development.

Cell-Based Reporter Assays for Pathway Modulation

Cell-based reporter assays are powerful tools for screening and characterizing compounds that modulate specific signaling pathways. These assays typically use a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a DNA response element that is activated by a specific transcription factor within a signaling cascade. When a compound activates or inhibits the pathway, the change in the transcription factor's activity results in a measurable change in the reporter protein's expression.

For instance, to assess the impact of a compound on the MAPK pathway, a reporter plasmid with a MAPK-responsive element driving luciferase expression can be introduced into cells. nih.gov A library of compounds, which could include this compound and its analogues, can then be screened to identify molecules that alter the luciferase signal, thereby indicating pathway modulation. nih.gov This high-throughput method allows for the identification of inhibitors or activators and can be used to determine key parameters like IC50 values. nih.gov Such assays provide the initial evidence of a compound's biological activity within a cellular context, guiding further mechanistic studies.

Subcellular Localization Studies within Cultured Cells

Understanding where a compound or its target resides within a cell is crucial for interpreting its biological effects. Subcellular localization influences a protein's function by controlling its access to interaction partners. nih.gov Techniques to study the localization of a target protein in response to a compound like this compound often involve high-resolution imaging or biochemical fractionation.

Computational methods, such as Bayesian network predictors, can also be employed to predict protein localization by analyzing various protein characteristics, including motifs and interaction data. nih.gov For experimental validation, fluorescently tagging the target protein allows for direct visualization of its location and any translocation events that occur upon treatment with the compound. These studies help to build a comprehensive picture of the compound's cellular mechanism of action, linking its molecular interaction to a specific cellular compartment.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the chemical moieties responsible for biological activity. researchgate.netnih.gov For the pyrrolidine (B122466) scaffold, SAR investigations have revealed how different substituents affect interaction with various biological targets. nih.govresearchgate.net The pyrrolidine ring is a versatile scaffold found in many natural products and pharmacologically active molecules. researchgate.netnih.gov

In the case of 1-benzylpyrrolidin-3-ol analogues, research has shown that these compounds can selectively induce apoptosis in cancer cells, such as the HL-60 cell line. monash.edu The primary molecular target identified for this apoptotic activity is caspase-3. monash.edu Molecular docking and dynamic simulations have provided insights into the specific interactions between these analogues and the active site of caspase-3. monash.edu

Key interactions involve the formation of hydrogen bonds and other non-covalent interactions with specific amino acid residues within the enzyme's active site. For example, two different analogues, compound 5j and 5p, both formed a hydrogen bond with the amino acid residue THR166 of caspase-3. monash.edu Compound 5j also formed carbon-halogen bonds with GLU167, while compound 5p formed additional hydrogen bonds with THR255 and LYS259. monash.edu These detailed interaction patterns are critical for understanding the binding affinity and specificity of these compounds and for guiding the rational design of more potent analogues.

Table 1: Molecular Interactions of Benzyl-pyrrolidine-3-ol Analogues with Caspase-3 Residues

| Compound Analogue | Interacting Amino Acid Residue | Type of Interaction |

| 5j | THR166 | Hydrogen Bond |

| GLU167 | Carbon-Halogen Bond | |

| 5p | THR166 | Hydrogen Bond |

| THR255 | Hydrogen Bond | |

| LYS259 | Hydrogen Bond |

Mechanistic Investigations of Intracellular Pathway Modulation by this compound (e.g., in cell lysates or isolated organelles)

To delve deeper into the specific molecular mechanisms by which a compound modulates intracellular pathways, experiments are often conducted using simplified biological systems like cell lysates or isolated organelles. These approaches allow researchers to study direct interactions between the compound and its target protein without the complexity of a whole-cell environment.

One common method is to measure target engagement by observing the blockade of a protein's activity, such as the autophosphorylation of a kinase, in treated cell lysates. nih.gov Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which can be performed on cell lysates. CETSA measures the change in the thermal stability of a target protein upon ligand binding. A compound that binds to its target will typically increase the protein's melting point, a change that can be quantified to confirm direct engagement. These ex situ methods are invaluable for validating the molecular targets identified in cellular assays and for providing direct evidence of a compound's mechanism of action at the molecular level. nih.gov

Advanced Analytical Methodologies for Research and Characterization of 3 3 Bromobenzyl Pyrrolidin 3 Ol

Mass Spectrometry-Based Characterization of 3-(3-Bromobenzyl)pyrrolidin-3-ol Metabolites in Non-Human Biological Systems

No studies detailing the investigation of metabolites of this compound in any biological systems using mass spectrometry have been found.

Spectroscopic Methods for Quantitative Analysis of this compound in Complex Research Matrices

There is no published research on the use of spectroscopic techniques for the quantitative analysis of this compound in complex matrices.

Due to the absence of specific research data, the creation of data tables and a detailed discussion of research findings as requested is not feasible. The information is not available in the scientific domain, excluding the explicitly prohibited commercial supplier websites.

Future Research Horizons for this compound: A Roadmap for Academic Exploration

The chemical compound this compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry and chemical biology. While specific research on this exact molecule is limited, the broader class of 3-substituted pyrrolidines and their arylethyl analogues has garnered significant attention for their diverse biological activities. researchgate.netmonash.edunih.govresearchgate.net This article outlines the prospective future directions and academic research outlook for this compound, focusing on the rational design of next-generation analogues, its application as a chemical biology tool, and the methodological advancements that could be spurred by its investigation.

Q & A

Q. What are the common synthetic routes for 3-(3-Bromobenzyl)pyrrolidin-3-ol?

The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with 3-bromobenzyl halides. For instance, nucleophilic substitution reactions using pyrrolidin-3-ol and 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What analytical techniques are used to confirm the structure of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and bond angles, as demonstrated for structurally related compounds like 3-(3-Bromobenzyl)-1H-isochrom .

Q. How can purity be assessed for this compound?

Purity is commonly determined via:

Q. What intermediates are critical in its synthesis?

Brominated aromatic precursors, such as 3-bromobenzyl bromide or 3-(3-bromophenyl)propionic acid, are essential intermediates. These are often synthesized via Friedel-Crafts alkylation or halogenation reactions .

Advanced Research Questions

Q. How can the stereochemical outcome of this compound synthesis be controlled?

Chiral resolution techniques, such as using enantiopure starting materials (e.g., (S)-pyrrolidin-3-ol hydrochloride) or asymmetric catalysis, can enforce stereocontrol. X-ray crystallography (as in ) is critical for validating stereochemical outcomes .

Q. What mechanistic insights exist for the alkylation step in its synthesis?

DFT calculations or kinetic studies can elucidate the reaction pathway. For example, the nucleophilic attack of pyrrolidin-3-ol’s hydroxyl group on the electrophilic 3-bromobenzyl carbon may proceed via an SN2 mechanism, influenced by solvent polarity and steric effects .

Q. How does the bromobenzyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing bromine atom increases lipophilicity (logP) and may enhance binding affinity in biological targets. Solubility studies in polar/nonpolar solvents (e.g., DMSO, ethanol) can quantify these effects .

Q. What strategies are used to optimize yield in large-scale syntheses?

Q. How can computational modeling predict the compound’s biological activity?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins, such as kinases. The bromobenzyl group’s steric bulk and halogen bonding potential are key factors in these models .

Q. What are the challenges in characterizing its degradation products?

LC-MS/MS or tandem mass spectrometry is employed to identify oxidative or hydrolytic degradation products. Stability studies under varying pH and temperature conditions are critical for shelf-life determination .

Methodological Notes

- References to emphasize crystallographic validation, critical for structural confirmation.

- Advanced vs. Basic : Questions 5–10 focus on mechanistic, computational, or optimization challenges, while 1–4 address foundational synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.